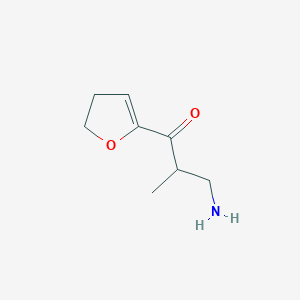
3-(Bromomethyl)-3-methylhept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-methylhept-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to a heptene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylhept-1-ene typically involves the bromination of 3-methylhept-1-ene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine or NBS in the presence of a suitable catalyst and solvent system can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-methylhept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF) are employed.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like chloroform (CHCl3) or dichloromethane (CH2Cl2) are typical reagents.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes with varying degrees of unsaturation.
Addition: Dihalides or haloalkanes.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-3-methylhept-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicinal Chemistry: The compound is a precursor in the development of potential therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-methylhept-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)indole: Another brominated compound with a similar bromomethyl group but attached to an indole ring.
3-Bromothieno[3,2-b]thiophene: A brominated thiophene derivative with similar reactivity.
2-Bromomethyl-1,3-dioxolane: A brominated dioxolane with comparable substitution and elimination reactions.
Uniqueness
3-(Bromomethyl)-3-methylhept-1-ene is unique due to its specific alkene structure, which allows for diverse reactivity in organic synthesis. Its ability to undergo multiple types of reactions makes it a versatile intermediate in the preparation of various compounds.
Eigenschaften
Molekularformel |
C9H17Br |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-methylhept-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-6-7-9(3,5-2)8-10/h5H,2,4,6-8H2,1,3H3 |
InChI-Schlüssel |
OYIIFNKDHRWCHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CBr)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


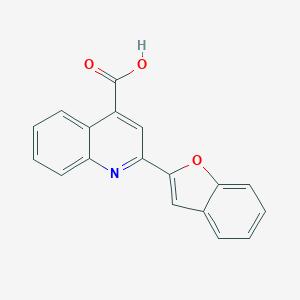
![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)
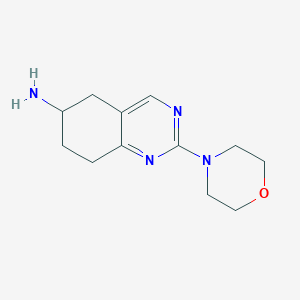
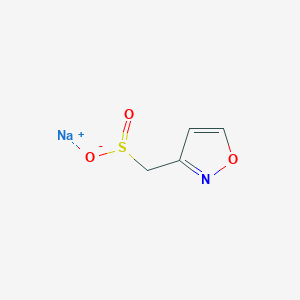

![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)
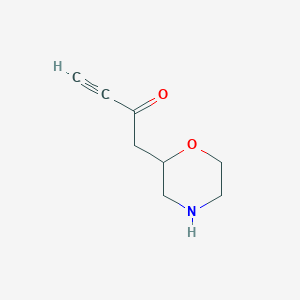
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
